molecular formula C21H19N3O4 B11374573 Ethyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11374573
M. Wt: 377.4 g/mol
InChI Key: IMHVFUOMPZFEJR-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a pyridazinone core, a benzoate ester, and a 3-methylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the resulting compound with ethyl 4-aminobenzoate. This can be carried out using standard esterification techniques, such as the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Additionally, the use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities. Reagents such as sodium hydroxide or ammonia can be used to achieve these transformations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution for hydrolysis reactions.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of amides or carboxylic acids from esters.

Scientific Research Applications

Ethyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets. Studies focus on its pharmacokinetics, bioavailability, and therapeutic efficacy.

    Industry: Utilized in the development of new materials and chemical products. Its ester functionality makes it useful in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Ethyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A simpler ester with similar ester functionality but lacking the pyridazinone core.

    1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine: Contains the pyridazinone core but lacks the ester and benzoate functionalities.

    Benzocaine: An ester used as a local anesthetic, similar in structure but with different substituents.

The uniqueness of this compound lies in its combination of the pyridazinone core, the 3-methylphenyl group, and the benzoate ester, which together confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 4-[[1-(3-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O4/c1-3-28-21(27)15-7-9-16(10-8-15)22-20(26)19-18(25)11-12-24(23-19)17-6-4-5-14(2)13-17/h4-13H,3H2,1-2H3,(H,22,26)

InChI Key

IMHVFUOMPZFEJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C

Origin of Product

United States

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